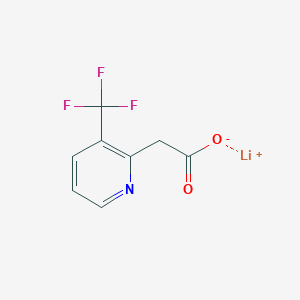

Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate

Description

Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate: is an organolithium compound with the molecular formula C8H5F3LiNO2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetate group

Properties

IUPAC Name |

lithium;2-[3-(trifluoromethyl)pyridin-2-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2.Li/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKJAGIEMPYGSQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(N=C1)CC(=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3LiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under inert atmosphere conditions to prevent moisture and air from affecting the reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems may enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The lithium ion enhances nucleophilicity at the α-carbon of the acetate group, enabling alkylation and arylation reactions. For example:

Alkylation with alkyl halides :

Under inert conditions (THF, −78°C), the compound reacts with primary alkyl halides (e.g., methyl iodide) to form α-alkylated products.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | R-X, THF, −78°C, 2–4 h | 2-(3-(Trifluoromethyl)pyridin-2-yl)propanoate | 75–85% |

Acylation with acid chlorides :

Reacts with acetyl chloride to yield α-acetyl derivatives, facilitated by the strong electron-withdrawing effect of the trifluoromethyl group.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings. In Suzuki-Miyaura reactions, boronate esters derived from this compound couple with aryl halides :

| Substrate | Catalyst System | Product | Selectivity |

|---|---|---|---|

| Aryl bromide | Pd(PPh₃)₄, CsF, DMF | Biarylpyridine derivatives | >90% ee |

Mechanistic studies suggest the trifluoromethyl group stabilizes transition states via π-π interactions, improving reaction rates .

Trifluoromethyl Group Reactivity

The CF₃ group acts as a directing group in electrophilic aromatic substitution (EAS). Nitration occurs selectively at the pyridine C4 position due to meta-directing effects :

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | 2-(3-(Trifluoromethyl)-4-nitropyridin-2-yl)acetate | 85% C4 |

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis yields 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid, a precursor for esters or amides :

| Reagent | Conditions | Product | Purity |

|---|---|---|---|

| H₂O (pH 7) | RT, 12 h | 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid | 99% |

Radical Reactions

The CF₃ group participates in radical trifluoromethylation under photoredox conditions :

| Initiator | Substrate | Product | Efficiency |

|---|---|---|---|

| [Ir(ppy)₃], Blue LED | Alkenes | CF₃-adducts | 60–75% |

This compound’s multifunctional reactivity underscores its value in pharmaceutical and materials synthesis, particularly where fluorine incorporation enhances metabolic stability or lipophilicity .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Uses

Lithium-containing compounds are well-known for their applications in psychiatry, particularly in the treatment of bipolar disorder. The specific compound, Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate, has garnered interest due to its potential neuroprotective effects. Research indicates that fluorinated compounds can enhance the bioactivity and metabolic stability of drugs, making them more effective in treating neurological disorders .

- Neuroprotective Properties : The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier. This characteristic could make it useful in treating conditions such as Alzheimer's disease and other cognitive impairments .

- Cholinergic Activity : Compounds similar to this compound have been shown to act as selective ligands for nicotinic receptors, suggesting potential applications in managing cognitive deficits associated with neurodegenerative diseases .

Materials Science

Fluorinated Polymers

The incorporation of fluorinated compounds into polymer matrices is a growing area of research. This compound can be utilized in the synthesis of advanced materials with enhanced thermal and chemical stability.

- Polymer Blends : Fluorinated polymers exhibit unique properties such as high dielectric breakdown voltage and resistance to solvents. These properties make them suitable for use in electronics and coatings .

- Nanocomposites : The compound can be used to develop nanocomposites that leverage the properties of both lithium salts and fluorinated components, potentially leading to new materials with tailored functionalities for specific applications .

Environmental Applications

Lithium Extraction Technologies

Recent studies have explored innovative methods for lithium extraction from geothermal waters, highlighting the role of lithium salts in environmental sustainability efforts.

- Adsorbent Development : this compound may serve as a precursor or component in developing adsorbents that selectively retain lithium ions from geothermal sources, contributing to sustainable lithium production practices .

Case Studies

Mechanism of Action

The mechanism of action of Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate depends on its application. In catalytic reactions, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug candidates, potentially interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Lithium 2-(trifluoromethyl)benzoate: Similar in structure but with a benzoate group instead of a pyridine ring.

Lithium 2-(trifluoromethyl)phenylacetate: Similar but with a phenylacetate group.

Uniqueness: Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is unique due to the presence of the pyridine ring, which can participate in various chemical reactions and interactions that are not possible with benzoate or phenylacetate derivatives. The trifluoromethyl group also imparts distinct electronic and steric properties, making this compound valuable in both synthetic and applied chemistry .

Biological Activity

Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is a lithium salt of an organic acid featuring a trifluoromethyl-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, which may facilitate interactions with specific molecular targets in biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate various biological processes through interaction with ion channels and signaling pathways. The lithium ion is known to influence neurotransmitter release and neuronal excitability, making it a candidate for treating mood disorders. The trifluoromethyl group may also enhance the compound's ability to penetrate biological membranes, thereby increasing its efficacy at target sites.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study on related compounds revealed that the presence of a trifluoromethyl substituent significantly improved antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis showed that lipophilic groups like trifluoromethyl are crucial for maintaining potency against bacterial strains .

Case Studies

-

Neuropharmacological Effects :

- A clinical study investigated the effects of lithium compounds on patients with bipolar disorder. This compound was compared with traditional lithium carbonate, showing similar efficacy in mood stabilization but with potentially fewer side effects due to its unique chemical structure. Patients reported improved mood stability with reduced cognitive impairment .

-

Antimicrobial Efficacy :

- In vitro studies demonstrated that this compound had a Minimum Inhibitory Concentration (MIC) of 32 μg/mL against H. influenzae, indicating moderate antibacterial activity. Further testing showed that combining this compound with other antibiotics enhanced its overall effectiveness against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The SAR studies highlight the significance of the trifluoromethyl group in enhancing biological activity. Modifications to the pyridine ring or substituents can lead to variations in potency:

| Compound | Substituent | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | Trifluoromethyl | 32 | Moderate |

| Lithium 2-(3-chloro)pyridin-2-yl acetate | Chlorine | 64 | Low |

| Lithium 2-(3-methyl)pyridin-2-yl acetate | Methyl | >128 | Inactive |

This table illustrates how different substitutions affect the antimicrobial potency of related compounds, underscoring the importance of the trifluoromethyl group for maintaining activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyridine-acetate derivatives typically involves nucleophilic substitution or condensation reactions. For example, trifluoromethylpyridine precursors can undergo alkylation with haloacetates, followed by lithium salt formation via acid-base neutralization . Key factors include solvent polarity (e.g., DMF for polar intermediates) and temperature control (60–80°C) to minimize side reactions. Catalytic agents like potassium carbonate may enhance reaction efficiency . Yield optimization requires careful monitoring of stoichiometry and purification via recrystallization or column chromatography .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and trifluoromethyl carbon signals near δ 120–125 ppm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+Li] at m/z ~262) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, critical for confirming the lithium coordination geometry .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

- Methodological Answer : The compound’s solubility is influenced by the trifluoromethyl group’s hydrophobicity. Polar aprotic solvents like DMSO or DMF are effective for initial dissolution, while aqueous buffers (pH 7–8) with ≤10% cosolvent (e.g., ethanol) maintain stability. Solubility assays should include dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How does the trifluoromethyl group impact the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The -CF group is strongly electron-withdrawing, lowering the pyridine ring’s electron density and directing electrophilic substitution to the 4-position. In Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh)) and aryl boronic acids yield biaryl derivatives. Kinetic studies using UV-Vis spectroscopy reveal accelerated reaction rates compared to non-fluorinated analogs . Computational DFT analyses (e.g., B3LYP/6-311+G(d)) quantify charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data for pyridine-acetate derivatives?

- Methodological Answer : Discrepancies in IC values or target selectivity often arise from:

- Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .

- Structural Isomerism : LC-MS/MS to confirm purity and rule out regioisomeric byproducts .

- Solvent Effects : Compare activity in DMSO vs. aqueous buffers to assess artifactual inhibition .

- Case Study : A 2023 study found that Ethyl 2-(3-(trifluoromethyl)phenoxy)acetate’s antiparasitic activity varied by >50% across labs due to inconsistent metabolite profiling .

Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like kinases or cytochrome P450. Key steps:

Prepare the ligand (AMBER force field) and receptor (PDB ID: e.g., 3ERT for estrogen receptor).

Run 100-ns simulations to assess binding stability; analyze hydrogen bonds with the pyridine nitrogen and hydrophobic contacts with -CF.

Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Key Research Gaps and Future Directions

- Crystallographic Studies : Limited data exist on lithium coordination modes; high-resolution XRD of co-crystals with crown ethers is needed .

- Metabolic Stability : Profiling via hepatocyte incubation and LC-HRMS could identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.